molecular formula C19H22Cl2N2O2 B1212439 Gastrophenzine CAS No. 89845-17-0

Gastrophenzine

Cat. No.: B1212439
CAS No.: 89845-17-0
M. Wt: 381.3 g/mol
InChI Key: MYXXVPPYQMJHGO-UHFFFAOYSA-N
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Description

Gastrophenzine is a chemical compound known for its potential applications in various fields, including medicine and chemistry. It is characterized by its unique chemical structure, which allows it to interact with biological systems in specific ways. This compound has been the subject of numerous studies due to its potential therapeutic benefits and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gastrophenzine can be synthesized through several methods. One common synthetic route involves the alkylation of 2-nitrobenzylmethylamine with p-chlorphenyloxyran in boiling ethanol. This reaction produces N-(2-nitrobenzyl)-2-(methylamino)-1-(4-chlorophenyl)-1-ethanol, which is then reduced using sodium borohydride and nickel chloride in boiling methanol to yield N-(2-aminobenzyl)-2-(methylamino)-1-(4-chlorophenyl)-1-ethanol. The final product is obtained through cyclodehydration using concentrated sulfuric acid in dichloroethane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction conditions are crucial to achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

Gastrophenzine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced using agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and nickel chloride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amine derivatives.

Scientific Research Applications

Gastrophenzine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Gastrophenzine involves its interaction with specific molecular targets in biological systems. It binds to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, such as anti-inflammatory responses and inhibition of gastric acid secretion. The exact pathways involved are still under investigation, but it is believed that this compound affects multiple signaling pathways .

Comparison with Similar Compounds

Gastrophenzine can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and interactions with biological systems make it a valuable subject of study. Continued research is likely to uncover more about its mechanisms and applications, further highlighting its importance in science and medicine.

Properties

CAS No.

89845-17-0

Molecular Formula

C19H22Cl2N2O2

Molecular Weight

381.3 g/mol

IUPAC Name

ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate;hydrochloride

InChI

InChI=1S/C19H21ClN2O2.ClH/c1-3-24-19(23)21-18-6-4-5-15-16(11-22(2)12-17(15)18)13-7-9-14(20)10-8-13;/h4-10,16H,3,11-12H2,1-2H3,(H,21,23);1H

InChI Key

MYXXVPPYQMJHGO-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C.Cl

Canonical SMILES

CCOC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C.Cl

Synonyms

2-methyl-4-(4-chlorophenyl)-8-((ethoxycarbonyl)amino)-1,2,3,4-tetrahydroisoquinoline
AN(5)
AN5
gastrofensin
gastrofenzin

Origin of Product

United States

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